2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine
Brand Name: Vulcanchem
CAS No.: 3510-66-5
VCID: VC20765085
InChI: InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3
SMILES: CC1=CN=C(C=C1)Br
Molecular Formula: C6H6BrN
Molecular Weight: 172.02 g/mol

2-Bromo-5-methylpyridine

CAS No.: 3510-66-5

Cat. No.: VC20765085

Molecular Formula: C6H6BrN

Molecular Weight: 172.02 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-methylpyridine - 3510-66-5

CAS No. 3510-66-5
Molecular Formula C6H6BrN
Molecular Weight 172.02 g/mol
IUPAC Name 2-bromo-5-methylpyridine
Standard InChI InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3
Standard InChI Key YWNJQQNBJQUKME-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1)Br
Canonical SMILES CC1=CN=C(C=C1)Br

Chemical Identity and Structure

2-Bromo-5-methylpyridine (CAS No. 3510-66-5) is a heterocyclic organic compound with the molecular formula C₆H₆BrN and a molecular weight of 172.02 g/mol . The compound features a pyridine ring with a bromine atom at position 2 and a methyl group at position 5. Structurally, it is classified as a halogenated pyridine derivative, which contributes to its specific reactivity profile and applications.

The compound has several synonyms in the scientific literature, including:

  • 2-Bromo-5-picoline

  • 6-Bromo-β-picoline

  • 6-Bromo-3-picoline

  • 5-Methyl-2-bromopyridine

  • Pyridine, 2-bromo-5-methyl-

The molecular structure can be represented by several identifiers, including:

  • InChI: InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3

  • InChIKey: YWNJQQNBJQUKME-UHFFFAOYSA-N

  • SMILES: C1(Br)=NC=C(C)C=C1

The compound belongs to the broader class of bromopyridines, which are useful precursors for the formation of bipyridine and terpyridine ligands, as noted in crystallographic studies .

Physical and Chemical Properties

2-Bromo-5-methylpyridine exists as a low-melting crystalline solid or crystals that appear white to light yellow or pale brown in color . The compound demonstrates specific physical properties that are important for its handling, storage, and application in various chemical processes.

Physical Properties

Table 1 summarizes the key physical properties of 2-Bromo-5-methylpyridine:

PropertyValueReference
Melting point41-43 °C (lit.)
Boiling point95-96 °C/12.5 mmHg (lit.)
Density1.4964 (rough estimate)
Refractive index1.5680 (estimate)
Flash point218 °F
FormLow Melting Crystalline Solid or Crystals
ColorWhite to light yellow or pale brown

The compound is soluble in organic solvents such as dimethyl sulfoxide and methanol, which facilitates its use in various chemical reactions and preparations .

Chemical Properties

2-Bromo-5-methylpyridine demonstrates reactivity characteristics that are typical of halogenated pyridines. The bromine atom at the C-2 position is particularly reactive toward nucleophilic substitution reactions, making this compound a valuable building block in organic synthesis . Some notable chemical properties include:

  • pKa value: 1.08±0.10 (predicted), indicating its weak basic character

  • Reactivity at the bromine position: The C-Br bond can undergo substitution reactions with various nucleophiles

  • The pyridine nitrogen: Can participate in coordination chemistry with metals

  • The compound can be oxidized to form its N-oxide derivative, 2-Bromo-5-methylpyridine 1-oxide

These chemical properties contribute to the compound's versatility as a synthetic intermediate in various chemical transformations.

Synthesis Methods

Several synthetic routes can be employed for the preparation of 2-Bromo-5-methylpyridine, with the choice of method often depending on the starting materials available and the scale of production required.

Laboratory Synthesis

One documented synthetic approach for preparing brominated pyridine derivatives involves the diazotization of the corresponding aminopyridine followed by bromination. For related compounds, the synthesis typically involves:

  • Dissolving the aminopyridine precursor in hydrobromic acid

  • Adding bromine to the cooled solution

  • Diazotization with sodium nitrite

  • Neutralization with sodium hydroxide

  • Extraction and purification steps

While this specific synthesis route is described for 2-bromo-5-methoxypyridine in the literature, similar methodologies can be applied for the synthesis of 2-Bromo-5-methylpyridine with appropriate modifications to the starting materials and reaction conditions.

Industrial Production

In industrial settings, the production of 2-Bromo-5-methylpyridine likely involves similar chemical transformations but executed on a larger scale with optimized conditions for yield and purity. The industrial synthesis may employ continuous flow reactors or batch processes depending on the scale of production required .

Applications and Significance

2-Bromo-5-methylpyridine serves as a versatile chemical intermediate with applications spanning multiple industries and research domains.

Pharmaceutical Applications

The compound plays a crucial role in pharmaceutical synthesis, particularly as a key intermediate in the development of drugs targeting neurological disorders . Its reactivity profile makes it valuable for introducing specific structural elements into drug candidates through various chemical transformations.

Agricultural Chemical Development

In the agrochemical sector, 2-Bromo-5-methylpyridine contributes to the formulation of pesticides and herbicides, enhancing crop protection and yield optimization . The compound's structure allows for the synthesis of active ingredients with specific modes of action.

Materials Science

The compound finds application in the development of advanced materials, including polymers and coatings that require specific chemical properties for enhanced durability and performance . Its ability to participate in various chemical transformations makes it a versatile building block for materials with tailored properties.

Organic Synthesis

In organic chemistry research, 2-Bromo-5-methylpyridine serves as an important building block for creating more complex molecules . The compound's reactivity, particularly at the bromine position, allows for various transformations including:

  • Cross-coupling reactions (Suzuki, Stille, Negishi)

  • Nucleophilic substitution reactions

  • Metalation followed by functionalization

  • Formation of heterocyclic systems

Research and Development

Researchers utilize this compound to explore its chemical behavior and potential applications, contributing to advancements in chemical knowledge and technology . The compound's established reactivity patterns make it a reliable intermediate for developing new synthetic methodologies.

ParameterClassificationReference
GHS SymbolGHS07
Signal wordWarning
Hazard CodesXi, Xn
Hazard ClassIRRITANT
WGK Germany3

Hazard Statements and Precautionary Measures

The compound is associated with specific hazard statements that indicate its potential health effects:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Corresponding precautionary statements provide guidance for safe handling:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Market Information and Availability

2-Bromo-5-methylpyridine is commercially available from various chemical suppliers at different grades and quantities. The market information provides insights into the compound's commercial significance and accessibility.

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Update DateReference
Sigma-Aldrich2633542-Bromo-5-methylpyridine 98%5g$98.202024-03-01
Sigma-Aldrich2633542-Bromo-5-methylpyridine 98%25g$247.202024-03-01
TCI ChemicalB21132-Bromo-5-methylpyridine >98.0%(HPLC)(T)5g$47.002024-03-01
TCI ChemicalB21132-Bromo-5-methylpyridine >98.0%(HPLC)(T)25g$179.002024-03-01

This pricing information indicates that the compound is available in research quantities at various price points depending on the supplier, quantity, and purity grade.

Structural Analysis

The structural characteristics of 2-Bromo-5-methylpyridine have been studied through various analytical techniques, including X-ray crystallography.

Crystallographic Data

Crystallographic studies have shown that 2-Bromo-5-methylpyridine molecules adopt a planar configuration, with the molecule lying on a crystallographic plane . This planar structure influences the compound's packing in the crystal lattice and its potential for intermolecular interactions.

The structural features of 2-Bromo-5-methylpyridine and related bromopyridine derivatives make them useful precursors for the formation of bipyridine and terpyridine ligands, which have applications in coordination chemistry and materials science .

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